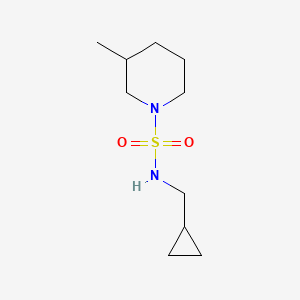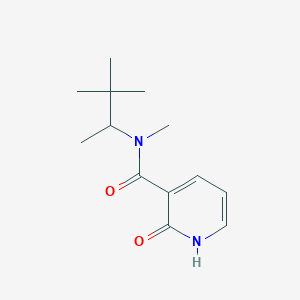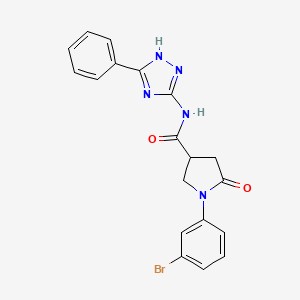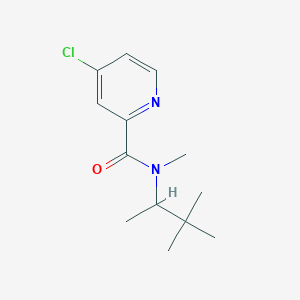![molecular formula C14H21NO3 B7494950 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494950.png)
2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various laboratory experiments. In 5]decan-8-yl)ethanone.
Wirkmechanismus
The mechanism of action of 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is not well understood. However, it is believed to act as a modulator of various biological pathways, including the GABAergic system, the glutamatergic system, and the dopaminergic system. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the GABAergic system, which is involved in the regulation of anxiety, depression, and epilepsy. It has also been shown to decrease the activity of the glutamatergic system, which is involved in the regulation of pain, anxiety, and depression. Additionally, it has been shown to increase the release of dopamine, which is involved in the regulation of mood, motivation, and reward.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone in lab experiments is its unique structure and properties, which make it a promising candidate for various applications. However, one of the limitations of using this compound is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the development and application of 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone. One direction is the development of new synthetic methodologies for the synthesis of this compound and related compounds. Another direction is the exploration of its potential applications in the development of novel drugs for the treatment of various diseases, including anxiety, depression, and epilepsy. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone involves several steps. The first step involves the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct. This adduct is then reacted with ammonia and ethylene oxide to form the spirocyclic amine. The final step involves the reaction of the spirocyclic amine with ethyl chloroformate to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has potential applications in various scientific research fields. It has been used in the development of novel drugs and as a tool for studying the structure-activity relationship of various compounds. It has also been used in the development of new synthetic methodologies and as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-13(11-12-3-1-2-4-12)15-7-5-14(6-8-15)17-9-10-18-14/h1,3,12H,2,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBXNNZHUHZSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-Ethoxyphenoxy)methyl]-1,3-dimethyl-7,8-dihydropurino[8,9-b][1,3]oxazole-2,4-dione](/img/structure/B7494888.png)




![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one](/img/structure/B7494921.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylcyclopropyl)methanone](/img/structure/B7494927.png)
![5,7-dimethyl-N-[3-(oxolan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7494936.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494944.png)

![1-(3-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one](/img/structure/B7494979.png)
![2-[(2,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7494982.png)
![5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B7494985.png)